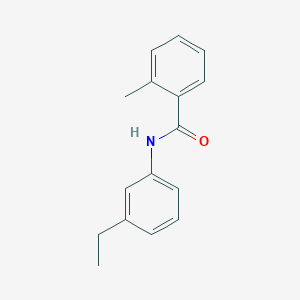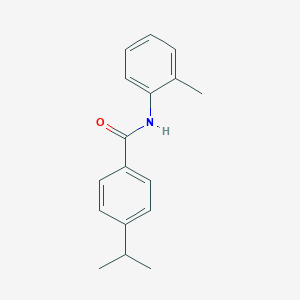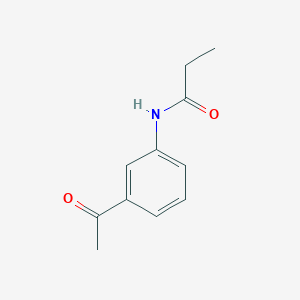![molecular formula C14H17NO6 B186131 (S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester CAS No. 183434-02-8](/img/structure/B186131.png)
(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also includes ester functional groups, which are derived from carboxylic acids and alcohols .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of reactions. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthetic procedures . Additionally, the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst is a common method in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The “4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano” part suggests the presence of an ethyl group, a hydroxy group, and two carbonyl groups on a tetrahydro-1H-pyrano ring . The “6-carboxylic acid propyl ester” part indicates a carboxylic acid ester functional group attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. For instance, esters can undergo a variety of reactions, including nucleophilic acyl substitution . In addition, the pyridine ring in the molecule can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, esters generally have polar bonds but do not engage in hydrogen bonding, making them intermediate in boiling points between the nonpolar alkanes and the alcohols .Mecanismo De Acción
Propiedades
IUPAC Name |
propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-5-20-12(17)10-6-9-8(11(16)15-10)7-21-13(18)14(9,19)4-2/h6,19H,3-5,7H2,1-2H3,(H,15,16)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZLXDLDUPAAC-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(COC(=O)C2(CC)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC2=C(COC(=O)[C@@]2(CC)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)



![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)








